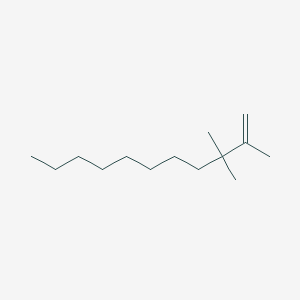![molecular formula C46H33N B14226506 N,N-Bis(2'-methyl[1,1'-biphenyl]-4-yl)perylen-3-amine CAS No. 558453-80-8](/img/structure/B14226506.png)
N,N-Bis(2'-methyl[1,1'-biphenyl]-4-yl)perylen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2’-methyl[1,1’-biphenyl]-4-yl)perylen-3-amine is a complex organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This particular compound is characterized by its unique structure, which includes perylene and biphenyl groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2’-methyl[1,1’-biphenyl]-4-yl)perylen-3-amine typically involves multiple steps, including the formation of biphenyl and perylene intermediates. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Common methods include:
Amination Reactions: Utilizing amine precursors and biphenyl intermediates under controlled temperatures and pressures.
Coupling Reactions: Employing palladium-catalyzed coupling reactions to link the biphenyl and perylene groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(2’-methyl[1,1’-biphenyl]-4-yl)perylen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perylene oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
N,N-Bis(2’-methyl[1,1’-biphenyl]-4-yl)perylen-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which N,N-Bis(2’-methyl[1,1’-biphenyl]-4-yl)perylen-3-amine exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways depend on the context of its application, whether in biological systems or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Diphenyl-N,N’-bis(3,3’-methylphenyl)-[1,1’-biphenyl]-4,4’-diamine: Another biphenyl-based amine with similar structural features.
Tetraphenylbenzidine: A compound with comparable electronic properties.
Uniqueness
N,N-Bis(2’-methyl[1,1’-biphenyl]-4-yl)perylen-3-amine stands out due to its unique combination of biphenyl and perylene groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications.
Propriétés
Numéro CAS |
558453-80-8 |
|---|---|
Formule moléculaire |
C46H33N |
Poids moléculaire |
599.8 g/mol |
Nom IUPAC |
N,N-bis[4-(2-methylphenyl)phenyl]perylen-3-amine |
InChI |
InChI=1S/C46H33N/c1-30-10-3-5-14-37(30)32-20-24-35(25-21-32)47(36-26-22-33(23-27-36)38-15-6-4-11-31(38)2)44-29-28-42-40-17-8-13-34-12-7-16-39(45(34)40)41-18-9-19-43(44)46(41)42/h3-29H,1-2H3 |
Clé InChI |
NNRMBTDPRDAZAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4C)C5=CC=C6C7=CC=CC8=C7C(=CC=C8)C9=C6C5=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine](/img/structure/B14226426.png)
silane](/img/structure/B14226441.png)

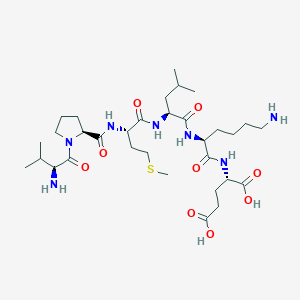
![Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14226454.png)
![1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]-](/img/structure/B14226456.png)
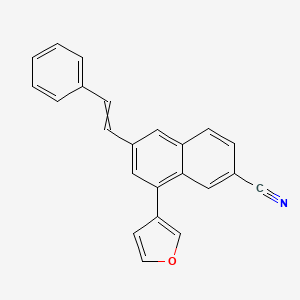
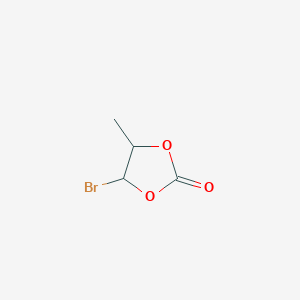
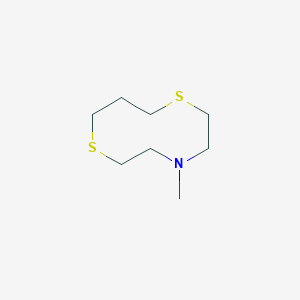
![6-{5-[2-(4-Methoxyphenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226476.png)
boranyl](/img/structure/B14226482.png)
![1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14226486.png)
![4-{[Ethyl(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B14226488.png)
